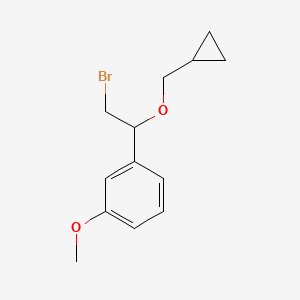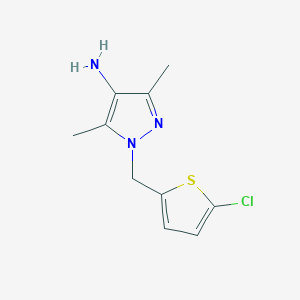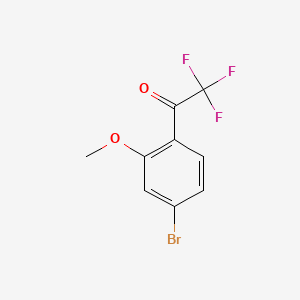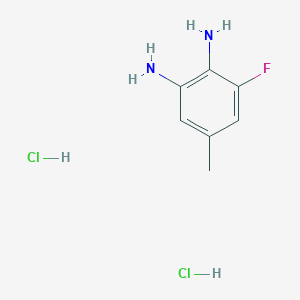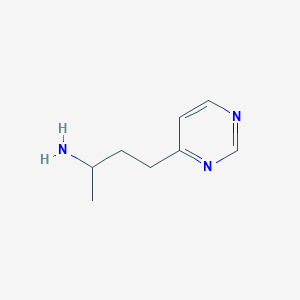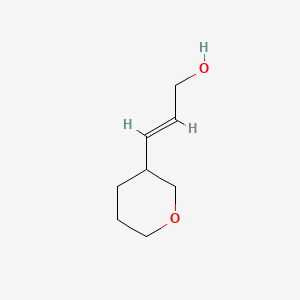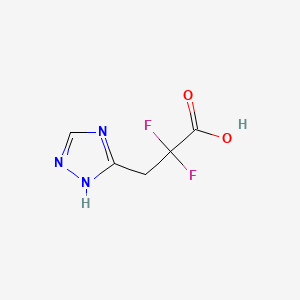
2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a fluorinated organic compound that contains both fluorine atoms and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the triazole ring into the propanoic acid backbone. One common method involves the reaction of a difluorinated precursor with a triazole derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atoms and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: It can be used in the development of new materials with unique properties, such as increased thermal stability or enhanced electronic characteristics.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
作用機序
The mechanism of action of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and triazole ring can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
類似化合物との比較
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a triazole ring, making it structurally similar.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the triazole ring on the propanoic acid backbone. This unique structure can lead to distinct chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C5H5F2N3O2 |
|---|---|
分子量 |
177.11 g/mol |
IUPAC名 |
2,2-difluoro-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-3-8-2-9-10-3/h2H,1H2,(H,11,12)(H,8,9,10) |
InChIキー |
HJLPQBNCRVWEBS-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
